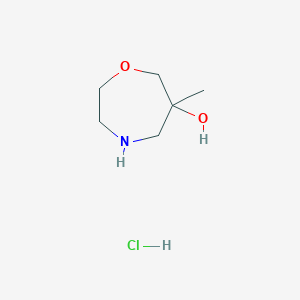

6-Methyl-1,4-oxazepan-6-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-1,4-oxazepan-6-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,4-oxazepan-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1,4-oxazepan-6-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while substitution reactions can produce a variety of functionalized oxazepane derivatives .

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C6H14ClNO2

- Molecular Weight : 167.63 g/mol

- IUPAC Name : 6-methyl-1,4-oxazepan-6-ol hydrochloride

- CAS Number : 1823315-50-9

Structural Characteristics

The compound features a seven-membered oxazepane ring containing one nitrogen and one oxygen atom, contributing to its reactivity and biological activity. The presence of the hydroxyl group at the 6-position enhances its interaction with biological targets.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in vitro. It modulates the production of inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation. The ability to inhibit specific enzymes involved in inflammatory processes further supports its therapeutic potential .

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective properties. Its ability to interact with specific receptors and modulate signaling pathways related to neuroinflammation positions it as a candidate for further research in neurodegenerative diseases .

Biological Research

Enzyme Interaction Studies

The compound has been studied for its interactions with various enzymes. For instance, it may act as an inhibitor of enzymes involved in metabolic processes, affecting cellular functions and disease progression. Its unique structure allows it to bind effectively to these targets, influencing their activity .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

- Inflammation Modulation : In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in human cell lines, indicating its role in inflammation management.

Industrial Applications

Material Science

In addition to its biological applications, this compound can be utilized as a building block for synthesizing new materials with specific properties. Its unique chemical structure allows for modifications leading to polymers and resins that exhibit desirable mechanical and thermal characteristics.

Unique Properties

The unique substitution pattern and functional groups of this compound confer distinct chemical and biological properties compared to similar compounds like oxazepam.

Wirkmechanismus

The mechanism of action of 6-Methyl-1,4-oxazepan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Oxazepan-6-ol hydrochloride: A similar compound with a different substitution pattern.

(1,4-Oxazepan-6-yl)methanol hydrochloride: Another derivative with a methanol group instead of a methyl group

Uniqueness

6-Methyl-1,4-oxazepan-6-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Biologische Aktivität

6-Methyl-1,4-oxazepan-6-ol hydrochloride is a heterocyclic compound characterized by a seven-membered ring structure containing one nitrogen atom and a hydroxyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈ClN₃O

- Molecular Weight : Approximately 165.66 g/mol

- Solubility : Soluble in water, which enhances its applicability in biological assays.

The mechanism of action for this compound involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate gamma-aminobutyric acid (GABA) receptor activity, similar to other compounds within its class. This modulation can influence several biochemical pathways critical for maintaining neurological health and function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Neuropharmacological Effects

- Antidepressant Activity : In vitro studies have shown that compounds similar to this compound can reduce immobility duration in forced swim tests, indicating potential antidepressant properties .

- Anxiolytic Effects : The compound's interaction with GABA receptors suggests potential anxiolytic effects, which could be beneficial in treating anxiety disorders.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxazepane compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Inhibition Zones : Testing against Staphylococcus aureus and Escherichia coli showed significant inhibition zones compared to standard antibiotics .

Case Study 1: Antidepressant Potential

In a controlled study, the effectiveness of this compound was assessed alongside established antidepressants. Results indicated a significant reduction in immobility time in subjects treated with the compound compared to control groups, suggesting its potential as an antidepressant agent .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of related oxazepane compounds against various bacterial strains. The results highlighted that these compounds exhibited notable antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Methylazepan-4-ol | C₆H₁₃NO | Exhibits similar cyclic structure; potential CNS activity. |

| 4-Methylazepan-4-ol | C₆H₁₃NO | Hydroxyl group at position four; different pharmacological profile. |

| This compound | C₆H₈ClN₃O | Contains an oxazepane ring; may exhibit distinct biological activities. |

Future Research Directions

The unique structural characteristics of this compound warrant further investigation into its pharmacological properties. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the specific interactions with neurotransmitter systems.

- Clinical Trials : Evaluating the efficacy and safety profile in human subjects.

- Expanded Antimicrobial Testing : Investigating its effectiveness against a broader range of pathogens.

Eigenschaften

IUPAC Name |

6-methyl-1,4-oxazepan-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(8)4-7-2-3-9-5-6;/h7-8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUABQKKNGKUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCOC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.